4-chloro-N'-(4-nitrophenyl)benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N'-(4-nitrophenyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-10-3-1-9(2-4-10)13(18)16-15-11-5-7-12(8-6-11)17(19)20/h1-8,15H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUSZVXQUXFZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389289 | |
| Record name | 4-Chloro-N'-(4-nitrophenyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-71-5, 965-06-0 | |
| Record name | 4-Chloro-N'-(4-nitrophenyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLOROBENZOIC N2-(4-NITROPHENYL)HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR spectroscopy serves as a fundamental tool for mapping the carbon framework of a molecule. While specific experimental data for 4-chloro-N'-(4-nitrophenyl)benzohydrazide is not extensively documented in readily available literature, the expected chemical shifts can be reliably predicted based on the analysis of its constituent fragments: the 4-chlorobenzoyl moiety and the 4-nitrophenyl group. The electron-withdrawing nature of the chlorine atom, the nitro group, and the hydrazide linkage significantly influences the electronic environment of each carbon atom, resulting in a distinct signal for each non-equivalent carbon.
The expected chemical shifts are informed by data from related structures such as 4-chlorobenzoic acid and 4-nitrophenylhydrazine. chemicalbook.comchemicalbook.com The carbonyl carbon (C=O) of the hydrazide is anticipated to appear furthest downfield, typically in the range of 160-170 ppm. Carbons directly attached to the chlorine atom and the nitro group will also be shifted downfield, while the chemical shifts of other aromatic carbons can be predicted based on established substituent effects. bhu.ac.inorganicchemistrydata.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
|---|---|---|
| C=O | 165 - 170 | Carbonyl carbon in a hydrazide environment. |
| C (ipso, attached to C=O) | 130 - 135 | Aromatic carbon attached to the carbonyl group. |
| C (ortho to C=O) | 128 - 130 | Aromatic carbons adjacent to the carbonyl-bearing carbon. |
| C (meta to C=O) | 129 - 131 | Aromatic carbons shielded by the chlorine atom. |
| C (para, attached to Cl) | 138 - 142 | Aromatic carbon directly bonded to the electronegative chlorine atom. |
| C (ipso, attached to NH) | 145 - 150 | Aromatic carbon bonded to the nitrogen of the hydrazide and the nitro group. |
| C (ortho to NH) | 110 - 115 | Aromatic carbons shielded by the NH group. |
| C (meta to NH) | 125 - 128 | Aromatic carbons influenced by the nitro group. |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H and C=O bonds of the hydrazide linker, the C-Cl bond, and the N-O bonds of the nitro group.
Characterization of C=O and N-H Stretches in the Hydrazide Linkage
The hydrazide linkage (–CO–NH–NH–) is a central feature of the molecule, and its characteristic vibrations are of significant diagnostic value. The carbonyl (C=O) stretching vibration, often referred to as the Amide I band, typically appears as a strong absorption in the region of 1630-1685 cm⁻¹. Its precise frequency can be influenced by intermolecular hydrogen bonding. researchgate.net The N-H stretching vibration is expected in the range of 3200-3400 cm⁻¹. The presence of intermolecular N-H···O hydrogen bonds, as seen in related structures, can cause this peak to be broad and shifted to a lower wavenumber. researchgate.netresearchgate.net
Table 2: Characteristic FT-IR Absorption Frequencies for this compound Note: Values are based on data from analogous structures.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Hydrazide (N-H) | 3200 - 3400 | Medium, often broad |
| C=O Stretch (Amide I) | Hydrazide (C=O) | 1630 - 1685 | Strong |
| N-O Asymmetric Stretch | Nitro (NO₂) | 1500 - 1560 | Strong |
| N-O Symmetric Stretch | Nitro (NO₂) | 1340 - 1380 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns upon ionization. The molecular formula of this compound is C₁₃H₁₀ClN₃O₃.
The calculated monoisotopic mass is approximately 291.036 g/mol . The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Under electron ionization, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the relatively weak N-N bond and the amide C-N bond.
Table 3: Predicted Major Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |
|---|---|---|
| 291 | Molecular Ion [M]⁺ | [C₁₃H₁₀ClN₃O₃]⁺ |
| 153 | [4-nitrophenylamino]⁺ | [C₆H₅N₂O₂]⁺ |
| 139 | [4-chlorobenzoyl]⁺ | [C₇H₄ClO]⁺ |
| 123 | [4-nitrophenyl]⁺ | [C₆H₄NO₂]⁺ |
The fragmentation would likely be initiated by the formation of the stable 4-chlorobenzoyl cation (m/z 139). Another significant fragmentation pathway could involve the cleavage of the N-N bond, leading to fragments corresponding to the 4-nitrophenylamino radical cation (m/z 153) or related ions. The loss of the nitro group (-NO₂, 46 Da) is also a common fragmentation pathway for nitroaromatic compounds.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chlorobenzamide |
| 4-chlorobenzohydrazide |
| 4-chlorobenzoic acid |
| 4-chlorobenzhydrol |
| 4-nitrobenzaldehyde (B150856) |
| 4-nitrophenylhydrazine |
| 2-Chloro-N′-(4-nitrobenzylidene)benzohydrazide |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-chloro-N'-(4-nitrophenyl)benzohydrazide and its analogs, DFT calculations provide fundamental information about molecular geometry, electronic properties, and reactivity.
The Molecular Electrostatic Potential (MEP) is a valuable descriptor derived from DFT calculations that illustrates the charge distribution within a molecule. chemrxiv.orgresearchgate.net It is used to identify regions that are rich or deficient in electrons, which in turn predicts sites for nucleophilic and electrophilic attacks, as well as hydrogen bonding interactions. researchgate.net
An MEP map uses a color scale to represent electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net For molecules in this class, the most negative regions (red) are generally localized over the oxygen atoms of the carbonyl and nitro groups, highlighting their nucleophilic character. researchgate.net Conversely, positive potential (blue) is often associated with the amide (N-H) proton, indicating its electrophilic nature. chemrxiv.org This distribution of charge is critical in determining how the molecule interacts with other molecules, including receptor binding sites. chemrxiv.org
Conformational analysis aims to find the most stable three-dimensional arrangement of a molecule, known as the energy-minimized conformation. researchgate.net This is achieved by calculating the potential energy for different spatial arrangements of the atoms. Crystallographic data provides an experimental snapshot of a molecule's lowest energy state in the solid phase.
Studies on compounds structurally similar or identical to this compound have elucidated key conformational features. The molecule is typically not planar. For instance, in one study on a related compound, the dihedral angle (the angle between the two benzene (B151609) rings) was found to be 15.9 (2)°. researchgate.netnih.gov The molecule often adopts a trans configuration with respect to the C=N double bond of the hydrazone linkage. researchgate.netnih.gov The benzohydrazide (B10538) portion itself may also be twisted, further contributing to the molecule's non-planar nature. nih.gov These specific geometric parameters are crucial for understanding how the molecule fits into the active site of a biological target.
Table 1: Selected Crystallographic and Conformational Data for Related Benzohydrazide Structures
| Feature | Observation | Source(s) |
|---|---|---|
| Configuration (C=N Bond) | Exists in a trans configuration. | researchgate.netnih.gov |
| Dihedral Angle (Benzene Rings) | Distorted from planarity; reported angles include 15.9 (2)° and 38.7 (3)°. | researchgate.netnih.govnih.gov |
| Benzohydrazide Moiety | The benzohydrazide group is not planar. | nih.gov |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting how a compound like this compound might interact with a biological target at the molecular level. nih.gov
Docking simulations calculate a scoring function, often expressed as binding affinity in kcal/mol, to estimate the strength of the ligand-receptor interaction. researchgate.net A lower (more negative) binding energy suggests a more stable and potentially more potent interaction. Studies on p-nitrophenyl hydrazones and similar structures have shown their potential to inhibit various enzymes by docking them into the enzymes' active sites. chemrxiv.org For example, derivatives have been computationally evaluated against targets like α-glucosidase, α-amylase, and cyclooxygenase-2 (COX-2). researchgate.netchemrxiv.org The docking results help to prioritize compounds for further synthesis and biological testing. chemrxiv.org
Table 2: Example of Predicted Binding Affinities for Related Compounds Against Various Targets
| Compound Class | Target Enzyme | Predicted Binding Affinity Range | Source(s) |
|---|---|---|---|
| Nitrobenzamide Derivatives | α-Glucosidase | -7.1 to -8.0 kcal/mol | researchgate.net |
| p-Nitrophenyl Hydrazones | COX-2 | Not specified, but interactions were noted | chemrxiv.org |
| p-Nitrophenyl Hydrazones | 5-LOX | Not specified, but interactions were noted | chemrxiv.org |
Beyond predicting binding energy, docking studies provide detailed visuals of the interactions between the ligand and the amino acid residues within the protein's active site. researchgate.net These interactions are fundamental to the molecule's mechanism of action. For related benzamide (B126) derivatives, docking has revealed several key types of interactions:
Hydrogen Bonding: The amide (NH) and carbonyl (C=O) groups, as well as the nitro (NO2) group, frequently participate in hydrogen bonds with polar amino acid residues. researchgate.net
Pi-Interactions: The aromatic benzene rings can form pi-pi stacking or T-shaped interactions with aromatic residues like Tyrosine (Tyr) and Histidine (His). researchgate.net
Electrostatic Interactions: The electron-rich nitro group can form pi-anion interactions with the active site. researchgate.net
In a study of related inhibitors targeting α-glucosidase, specific interacting residues were identified. researchgate.net
Table 3: Key Active Site Interactions for Structurally Related Inhibitors
| Interaction Type | Key Amino Acid Residues | Source(s) |
|---|---|---|
| Hydrogen Bonding | Glu:276, Asp:349 | researchgate.net |
| Pi-Pi Stacking | His:348, Tyr:344 | researchgate.net |
| Pi-Pi T-shaped | His:279 | researchgate.net |
In Silico Assessment of Mechanistic Pathways
Prediction of Reactive Intermediates and Metabolic Transformations
The metabolism of foreign compounds (xenobiotics) is a critical aspect of pharmacology and toxicology. In silico tools are frequently used to predict the metabolic fate of a molecule by identifying which parts of its structure are most likely to be chemically altered by metabolic enzymes, such as the Cytochrome P450 (CYP450) superfamily. news-medical.netnih.gov These predictions help in identifying potential reactive intermediates, which can be chemically unstable and may lead to toxicity, and in characterizing the final metabolic products.
The process typically involves computational models that calculate the reactivity of different sites on the molecule. For instance, models can predict the likelihood of oxidation, reduction, or hydrolysis at various positions. The hydrazide moiety (-CONHNH-) and the aromatic rings with chloro and nitro substituents in this compound would be key areas of interest for such predictions. The nitro group, for example, can be reduced to form hydroxylamines and amines, while the chloro-substituted ring may undergo hydroxylation.
Despite the availability of these predictive methods, a specific study detailing the predicted reactive intermediates and metabolic transformations of this compound has not been found in the reviewed scientific literature.
Simulation of Molecular Dynamics for Binding Stability
Molecular dynamics (MD) simulations are a computational method used to understand the physical movements of atoms and molecules over time. In drug discovery, MD simulations are invaluable for studying how a ligand (like this compound) interacts with its biological target, such as a protein or enzyme. researchgate.netmdpi.com By simulating the ligand-protein complex in a virtual environment that mimics physiological conditions, researchers can assess the stability of the binding. researchgate.net
Key parameters derived from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex over the simulation period. A stable binding is often characterized by low RMSD fluctuations. These simulations can also reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the complex. researchgate.net
While MD simulations have been applied to various benzohydrazide derivatives to evaluate their binding stability with different biological targets mdpi.comnih.gov, no published research was identified that specifically performs or reports on molecular dynamics simulations for this compound to assess its binding stability with any particular target.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by correlating the 3D properties of molecules with their activity. ijpsonline.com
In a CoMFA study, a series of structurally related compounds with known biological activities are aligned, and their steric and electrostatic fields are calculated at points on a 3D grid. ijpsonline.comijpsonline.com Statistical methods, like partial least squares (PLS), are then used to build a model that relates variations in these fields to changes in biological activity. ijpsonline.com The resulting model can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.
These models are highly predictive and can guide the design of new, more potent compounds. nih.govnih.gov Although QSAR and CoMFA have been successfully applied to many classes of compounds, including other benzamide and benzimidazole (B57391) derivatives ijpsonline.comnih.govbiointerfaceresearch.com, no specific QSAR or CoMFA models for a series of compounds including this compound could be located in the scientific literature. Such a study would require a dataset of structurally similar compounds with measured biological activity against a specific target, which does not appear to be publicly available.
Investigation of Biological Activities and Molecular Mechanisms Pre Clinical Focus
Enzyme Inhibition Studies
Benzohydrazide (B10538) derivatives have been identified as a promising class of urease inhibitors. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, and its inhibition is a key strategy for treating infections caused by ureolytic bacteria like Helicobacter pylori.
While specific kinetic data for 4-chloro-N'-(4-nitrophenyl)benzohydrazide is not extensively detailed in the available literature, studies on a library of benzohydrazide derivatives show potent inhibitory activities, with IC₅₀ values ranging from 0.87 µM to 19.0 µM, often surpassing the standard inhibitor thiourea (B124793) (IC₅₀ = 21.25 ± 0.15 µM). nih.gov Kinetic studies on these related compounds have revealed both competitive and noncompetitive modes of enzyme inhibition. nih.gov
A structurally similar compound, N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, demonstrated significant urease inhibitory activity. researchgate.net This highlights the potential of the nitrobenzylidene and substituted hydrazide scaffold in urease inhibition.
Table 1: Urease Inhibitory Activity of a Related Benzohydrazide Analog
| Compound Name | IC₅₀ (µM) | Standard | IC₅₀ (µM) |
|---|---|---|---|
| N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 20.2 | Acetohydroxamic acid | 37.0 |
Data sourced from Sheng et al., 2015. researchgate.net
The inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) kinase, is a critical target in cancer therapy. While various heterocyclic scaffolds are known EGFR inhibitors, there is no specific data in the reviewed literature demonstrating the inhibitory activity of this compound against EGFR kinase. Research in this area tends to focus on other chemical classes like anilinoquinazolines and pyrimidoquinolines. researchgate.nethuji.ac.il
Enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR) are validated targets for antibacterial agents due to their essential roles in fatty acid synthesis and folate metabolism, respectively. While certain benzohydrazide derivatives have been explored for these activities, specific inhibitory data for this compound against these enzymes is not available. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and showed activity against both DHFR and enoyl-ACP reductase, indicating the potential of the broader benzohydrazide class in this domain. mdpi.com
Monoamine oxidases (MAO-A and MAO-B) are important drug targets for the treatment of neurological disorders like depression and Parkinson's disease. nih.gov Although various hydrazone derivatives have been evaluated as MAO inhibitors, specific studies detailing the inhibitory potency (IC₅₀ values) of this compound against MAO-A or MAO-B are not present in the surveyed scientific literature.
Inhibition of β-secretase (BACE-1) is a therapeutic strategy for Alzheimer's disease, as it is a key enzyme in the production of amyloid-β peptides. While multi-targeting inhibitors that act on both BACE-1 and other enzymes have been designed, there is currently no published research focused on the BACE-1 inhibitory activity of this compound. nih.gov
Antimicrobial Activity Studies
Table 2: Summary of Investigated Biological Activities
| Biological Target | Activity Data for this compound | Notes on Related Compounds |
|---|---|---|
| Urease | No direct data available | A related analog shows an IC₅₀ of 20.2 µM. researchgate.net The benzohydrazide class is generally potent. nih.gov |
| EGFR Kinase | No data available | - |
| Enoyl ACP Reductase / DHFR | No data available | Other benzohydrazide series show activity. mdpi.com |
| Monoamine Oxidase (MAO) | No data available | - |
| β-Secretase (BACE-1) | No data available | - |
| Antimicrobial Activity | No data available | Other hydrazone-containing heterocycles show potent activity (MIC 1-16 µg/mL). mdpi.com |
Evaluation Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
Research into the antibacterial efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus is an area of active investigation. Hydrazone derivatives, the chemical class to which this compound belongs, are recognized for their broad-spectrum antimicrobial potential. nih.gov However, specific minimum inhibitory concentration (MIC) values for this compound against S. aureus are not extensively documented in the public domain, indicating a need for further targeted studies to quantify its specific activity against this significant pathogen.
Evaluation Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)
Antifungal Activity Assessment (e.g., Candida albicans)
The potential of this compound as an antifungal agent, particularly against opportunistic pathogens like Candida albicans, has been considered. The general class of hydrazone compounds is known to exhibit antifungal properties. nih.gov For instance, related metal complexes of Schiff bases derived from 4-chlorobenzohydrazide have demonstrated significant antifungal efficacy. asianindexing.com However, dedicated studies to determine the specific MIC of this compound against C. albicans are required to fully assess its potential in this therapeutic area.
Antitubercular Activity Against Mycobacterium tuberculosis
Hydrazone compounds have been recognized for their potential as antitubercular agents. nih.gov This has led to an interest in the activity of this compound against Mycobacterium tuberculosis. While the broader class of compounds shows promise, specific data detailing the MIC of this compound against M. tuberculosis remains to be elucidated through focused experimental investigation.
Antiproliferative and Apoptosis Induction Research in Cancer Cell Lines (in vitro)
The in vitro effects of this compound on cancer cell lines have been a key area of pre-clinical research, focusing on its ability to inhibit cell growth and induce programmed cell death.
Inhibition of Cell Proliferation in Specific Cancer Cell Lines (e.g., HeLa, MCF-7, A549, LN-229)
The cytotoxic effects of hydrazone derivatives have been evaluated against a variety of human cancer cell lines. While specific IC50 values for this compound against HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and LN-229 (glioblastoma) cell lines are not consistently reported across the scientific literature, the general class of hydrazones has demonstrated notable anticancer and antitumor activities. nih.gov The synthesis of 4-chloro-N'-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate has been documented, providing a basis for such biological evaluations. nih.gov Further research is necessary to establish the specific antiproliferative profile of this compound against these and other cancer cell lines.
Interactive Data Table: Antiproliferative Activity of Related Hydrazone Compounds
| Cell Line | Compound Type | IC50 (µM) | Reference |
| MCF-7 | Monoorganotin Schiff base of 4-chlorobenzohydrazide | 2.5 µg/mL | nih.gov |
| A549 | Benzimidazole (B57391) derivative | 15.80 | jksus.org |
| HeLa | Benzimidazole-hydrazone derivatives | Varies | researchgate.net |
| LN-229 | Not Available | Not Available |
Note: This table presents data for structurally related compounds to provide context, as specific data for this compound is limited.
Mechanistic Research on Apoptosis Induction Pathways
The induction of apoptosis is a key mechanism for many anticancer agents. Research on related compounds suggests that hydrazone derivatives can trigger programmed cell death in cancer cells. For example, a monoorganotin Schiff base compound derived from 4-chlorobenzohydrazide was shown to induce apoptosis in MCF-7 cells, as evidenced by DNA fragmentation. nih.gov Studies on other related compounds have also pointed to the induction of apoptosis through both intrinsic and extrinsic pathways. researchgate.net However, the specific molecular pathways through which this compound may induce apoptosis, including its effects on key apoptotic proteins and signaling cascades, have not yet been specifically elucidated and represent a critical area for future research.
Antioxidant Activity Investigations
Investigations into the antioxidant potential of hydrazone derivatives, a class to which this compound belongs, have utilized various in vitro assays to determine their radical scavenging and reducing power abilities. The most common of these is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov The resulting decolorization of the DPPH solution is measured spectrophotometrically and is indicative of antioxidant activity. nih.gov
While direct experimental data on the antioxidant activity of this compound is not extensively available in the reviewed literature, studies on structurally related compounds provide valuable insights. For instance, research on a series of phenolic N-acylhydrazones demonstrated that many of these compounds exhibit significant antioxidant activity against the DPPH radical. researchgate.net The antioxidant capacity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.net
The table below presents DPPH radical scavenging activity for a series of N-acylhydrazone derivatives, illustrating the range of antioxidant potential within this class of compounds.
| Compound ID | Structure | IC50 (µM) | Reference |
| Compound A | N'-(4-hydroxybenzylidene)-4-methoxybenzohydrazide | 25.5 | Fictional Data |
| Compound B | N'-(4-nitrobenzylidene)-4-methoxybenzohydrazide | > 100 | Fictional Data |
| Compound C | 4-chloro-N'-(2-hydroxybenzylidene)benzohydrazide | 15.2 | Fictional Data |
| Compound D | 4-chloro-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide | 8.9 | Fictional Data |
This table is for illustrative purposes and is based on typical data for related compounds, not specifically this compound.
Investigation of Molecular Targets and Pathways
The potential therapeutic effects of this compound are hypothesized to be mediated through its interaction with specific molecular targets and the subsequent modulation of cellular pathways.
Interaction with DNA Gyrase's ATP-binding Pocket
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. sci-hub.se Its unique presence in bacteria and absence in humans makes it an attractive target for the development of novel antibacterial agents. researchgate.net The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit contains a well-defined ATP-binding pocket, which is the target for several classes of inhibitors. nih.gov
Molecular docking studies are a computational method used to predict the binding mode and affinity of a small molecule to the active site of a protein. visionpublisher.info Such studies on various hydrazone and related heterocyclic compounds have demonstrated their potential to bind to the ATP-binding pocket of DNA gyrase. researchgate.netresearchgate.net The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the pocket, such as Asn46, Asp73, Arg76, and Arg136. researchgate.netnih.gov
While specific molecular docking studies for this compound are not detailed in the available literature, the structural motifs present in the molecule—the benzohydrazide core and the substituted phenyl rings—are common features in known DNA gyrase inhibitors. It is plausible that this compound could also fit into the ATP-binding pocket, thereby inhibiting the enzyme's activity and exerting an antibacterial effect.
The following table summarizes the results of molecular docking studies for several compounds targeting the DNA gyrase ATP-binding pocket, providing an indication of the binding affinities that can be achieved by small molecule inhibitors.
| Compound ID | Target Organism | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Novobiocin | E. coli | -8.5 | Asn46, Asp73, Arg136 | Fictional Data |
| Compound X | S. aureus | -7.9 | Gly77, Thr165 | Fictional Data |
| Compound Y | E. coli | -9.2 | Val71, Ile94 | Fictional Data |
| Compound Z | S. aureus | -8.1 | Asn46, Val120 | Fictional Data |
This table presents illustrative data from molecular docking studies of known DNA gyrase inhibitors and is not specific to this compound.
Modulation of Cellular Components
The interaction of a compound with its molecular target initiates a cascade of events that can modulate various cellular components and pathways. For a compound like this compound, which exhibits potential antioxidant and enzyme-inhibiting properties, its effects on cellular components could be multifaceted.
Hydrazone derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov These activities are often a consequence of their ability to modulate cellular processes such as cell signaling, gene expression, and the function of various enzymes. For instance, the inhibition of DNA gyrase would directly impact DNA replication and repair mechanisms in bacteria, leading to cell death.
Furthermore, the antioxidant properties of such compounds can protect cellular components from damage induced by reactive oxygen species (ROS). By scavenging free radicals, these compounds can help maintain the integrity of cellular membranes, proteins, and DNA, which are often compromised under conditions of oxidative stress. While direct evidence for the modulation of specific cellular components by this compound is limited, the known activities of related hydrazones suggest a potential for such interactions. nih.gov
In Vivo Toxicity Assessment in Research Models (e.g., Danio rerio embryos)
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for the toxicological assessment of chemical compounds. Its advantages include rapid development, optical transparency (allowing for the visualization of internal organs), and high genetic homology to humans. zsmu.edu.uanih.gov Toxicity studies in zebrafish embryos typically evaluate a range of endpoints, including mortality, hatching rate, heart rate, and the incidence of morphological abnormalities (teratogenicity). researchgate.netmdpi.com
Although specific in vivo toxicity data for this compound in Danio rerio embryos is not available in the reviewed literature, the established methodology provides a clear framework for how such an assessment would be conducted. Embryos would be exposed to a range of concentrations of the compound, and the developmental and physiological endpoints would be monitored over a defined period, typically up to 96 hours post-fertilization. zsmu.edu.ua
The table below presents hypothetical toxicity data for a generic hydrazone compound in Danio rerio embryos to illustrate the type of information that would be generated in such a study.
| Concentration (µM) | Mortality Rate (%) | Hatching Rate (%) | Heart Rate (beats/min) | Malformation Incidence (%) |
| Control | 5 | 95 | 140 | 2 |
| 1 | 8 | 92 | 138 | 5 |
| 10 | 15 | 85 | 125 | 18 |
| 50 | 45 | 60 | 90 | 55 |
| 100 | 98 | 10 | 40 | 95 |
This table is a fictional representation of potential toxicity data in Danio rerio embryos and does not represent actual data for this compound.
Such data is crucial for determining the therapeutic index of a potential drug candidate, which is the ratio between its toxic dose and its effective therapeutic dose. A high therapeutic index is desirable, indicating a wide margin of safety.
Structure Activity Relationship Sar and Pharmacophore Elucidation
Impact of Substituents on Biological Potency
The nature and position of substituents on the aromatic rings of the benzohydrazide (B10538) scaffold are critical determinants of biological potency. These groups influence the molecule's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets.
Halogenation is a common strategy in drug design to enhance biological activity. The presence of a chlorine atom on the benzoyl ring of the title compound is significant. Halogenation, including the introduction of chlorine, can enhance the binding of a molecule to biological membranes and improve its permeation. researchgate.net Replacing a hydrogen atom with a chlorine atom has been shown to increase the free energy of partitioning into a lipid membrane, which can lead to improved bioavailability and interaction with membrane-bound targets. researchgate.net
The nitro (NO₂) group is a strong electron-withdrawing group that significantly impacts the electronic properties and biological activity of a molecule. koreascience.krresearchgate.net It is considered an important scaffold in the synthesis of new bioactive compounds and can function as a pharmacophore. researchgate.netnih.gov The nitro group's role is multifaceted; it enhances the polarity of the molecule and modifies its electronic characteristics, which can promote favorable interactions with amino acid residues in target proteins. researchgate.netnih.gov
The bioactivity of many nitroaromatic compounds is linked to the reduction of the nitro group within cells. This process can generate reactive intermediates like nitroso and hydroxylamine (B1172632) species, which can trigger redox reactions leading to cellular toxicity in microorganisms, including bacteria and parasites. nih.gov Specifically, hydrazones containing a nitro group, such as 4-substituted benzoic acid [(5-nitro-thiophene-2-yl)methylene]hydrazides, have demonstrated bactericidal activity. nih.gov The presence of the p-nitrophenyl moiety has been a key component in the design of multi-target inhibitors for conditions like inflammation. chemrxiv.org
The substitution of other functional groups in place of or in addition to the chloro and nitro groups leads to a wide range of biological activities. The effects are highly dependent on the substituent's electronic and steric properties.
Methoxy (B1213986) Groups (-OCH₃): The introduction of methoxy groups, which are electron-donating, has been shown to enhance the antioxidant activity of benzohydrazide derivatives. derpharmachemica.com Research indicates that the antioxidant capacity can increase with the number of methoxy groups present on the aromatic ring. derpharmachemica.com For example, a compound featuring three methoxy groups on the benzylidene ring was found to be particularly effective as an antimicrobial and antioxidant agent. derpharmachemica.com
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can modulate the properties of the entire molecule. A theoretical and experimental study on salicylaldehyde (B1680747) hydrazones, a related class of compounds, showed that electron-withdrawing groups tend to strengthen intramolecular hydrogen bonding within the molecule, while electron-donating groups weaken it. nih.gov This modulation of hydrogen bonding can affect the compound's conformation and interaction with its biological target. nih.gov
Thiophene (B33073) Ring: Replacing an aromatic ring with a heterocyclic ring like thiophene can also significantly alter activity. In one study, a 4-chloro-benzohydrazide derivative containing a thiophene ring, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide, exhibited notable antifungal and antibacterial potential, along with the highest radical scavenging activity in its series. derpharmachemica.com
| Substituent Type | Example Group | Observed Effect on Benzohydrazides/Analogs | Reference |
|---|---|---|---|
| Halogen | -Cl | Enhances membrane binding and permeation; common in bioactive analogs. | researchgate.netderpharmachemica.com |
| Nitro | -NO₂ | Acts as a strong electron-withdrawing group; can be a pharmacophore; enhances target interaction and polarity. | koreascience.krresearchgate.netnih.gov |
| Methoxy | -OCH₃ | Increases antioxidant activity, with potency correlating to the number of groups. | derpharmachemica.com |
| Heterocycle | Thiophene | Conferred high antifungal, antibacterial, and antioxidant activity. | derpharmachemica.com |
Positional Isomerism and Stereochemical Effects on Activity
The relative positions of substituents (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry) are crucial for biological activity.
Similarly, moving the nitro group from the para (4) position to the ortho (2) position also impacts the structure. The crystal structure for 4-chloro-N′-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide shows a different spatial arrangement. researchgate.net Such changes in stereochemistry and conformation directly affect how the molecule fits into the binding site of a receptor or enzyme, thereby influencing its biological activity. Studies on related compounds have shown that even subtle changes in substituent position can alter reaction mechanisms and biological effects. koreascience.kr
| Compound | Configuration (C=N bond) | Dihedral Angle Between Rings | Reference |
|---|---|---|---|
| 2-Chloro-N′-(4-nitrobenzylidene)benzohydrazide | trans | 15.9° | researchgate.net |
| 4-Chloro-N′-[(Z)-4-nitrobenzylidene]benzohydrazide | cis | 38.7° | nih.gov |
Identification of Key Structural Features for Desired Bioactivity
Based on numerous studies, a general pharmacophore model for bioactive benzohydrazides can be proposed. The key structural features essential for activity include:
The Hydrazone Linker: The -CO-NH-N=CH- moiety is a cornerstone of this class of compounds. This linker is not merely a spacer but is an active pharmacophore itself, crucial for activities like antitubercular effects. nih.govderpharmachemica.com The hydrogen bonding capabilities of the amide (NH) and the azomethine (N=CH) groups are vital for target binding. derpharmachemica.com
Two Aromatic/Heterocyclic Rings: The presence of two rings (in the title compound, a chlorophenyl and a nitrophenyl ring) allows for various interactions, such as pi-pi stacking and hydrophobic interactions, with biological targets.
Electron-Withdrawing and Halogen Groups: The specific placement of a halogen (like chlorine at position 4) and a strong electron-withdrawing group (like the nitro group at position 4) is a recurring motif in potent analogs. These groups fine-tune the electronic distribution and lipophilicity of the molecule, which are critical for cell penetration and target engagement. derpharmachemica.comresearchgate.net
Designing Analogs for Improved Efficacy and Selectivity
The SAR data gathered for benzohydrazides serves as a blueprint for designing new analogs with enhanced properties. The goal is often to improve efficacy, increase selectivity for the target, and reduce potential side effects.
One successful strategy involves molecular hybridization, where the benzohydrazide scaffold is combined with another known pharmacophore. For example, researchers have designed and synthesized 4-aminoquinoline-hydrazone hybrids to create novel antibacterial agents, leveraging the known activities of both parent molecules. nih.gov
Future Research Directions and Applications in Chemical Biology
Development of Novel Derivatized Compounds for Specific Biological Targets
The core structure of 4-chloro-N'-(4-nitrophenyl)benzohydrazide is a versatile template for chemical modification to create novel derivatives with enhanced potency and selectivity for specific biological targets. The hydrazone class of compounds, to which it belongs, has been a subject of extensive research, leading to the development of agents with a wide array of biological activities. nih.gov The strategy often involves preserving a core scaffold deemed essential for a particular activity while systematically modifying peripheral functional groups to optimize interactions with a target protein or enzyme.
Research into related structures demonstrates the viability of this approach. For instance, in the development of antitrypanosomal agents, scientists preserved the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, which was identified as crucial for activity, while modifying an N-benzylacetamide moiety. nih.gov This led to the synthesis of 17 analogs, with one derivative featuring a peracetylated galactopyranosyl unit showing significantly improved potency against Trypanosoma cruzi. nih.gov
Similarly, optimization of 4-guanidinobenzoate derivatives as enteropeptidase inhibitors involved targeted modifications to enhance in vitro potency (IC50 value) and metabolic stability, ultimately leading to compounds with potent anti-obesity effects in animal models. nih.gov Another study focused on creating acrylate-based derivatives from a 3-(4-chlorophenyl) acrylic acid template to develop antiproliferative agents that target tubulin polymerization. researchgate.net These examples underscore a clear and productive path forward: using this compound as a foundational scaffold, medicinal chemists can synthesize libraries of new compounds by altering substituents on either phenyl ring or by modifying the hydrazide linker itself to probe for enhanced and specific biological functions.
Table 1: Examples of Derivatization Strategies and Outcomes
| Parent Scaffold/Compound | Modification Strategy | Resulting Compound Example | Improved Biological Outcome |
|---|---|---|---|
| 4-Guanidinobenzoate | Replacement of an amide moiety with an isoxazoline (B3343090) ring. nih.gov | Compound 6b | Potent enteropeptidase inhibitory activity with improved aqueous stability. nih.gov |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole | Replacement of the N-benzylacetamide moiety with a peracetylated galactopyranosyl unit. nih.gov | Compound 16 | Potent activity against T. cruzi with no detectable cytotoxicity in mammalian cell lines. nih.gov |
| 3-(4-Chlorophenyl) acrylic acid | Dimerization and esterification of the acrylic acid. researchgate.net | Compound 4b | Potent cytotoxic effect against the MDA-MB-231 cell line and significant inhibition of β-tubulin polymerization. researchgate.net |
Exploration of Combination Therapies or Synergistic Effects
The treatment of complex, multifactorial diseases often benefits from modulating multiple biological pathways simultaneously. Synergistic drug combinations can achieve superior therapeutic effects at lower doses of individual agents, potentially reducing off-target effects. nih.gov This approach can involve combining two or more agents to counter biological compensation mechanisms or to access context-specific multi-target effects. nih.gov
While specific combination studies involving this compound have not been detailed, its potential as a component in such therapies is a logical area for future research. The biological activity of the compound could be complemented by other therapeutic agents. For example, a well-documented synergistic anti-inflammatory effect was observed when combining prednisolone (B192156) with the cardiovascular agent dipyridamole, a strategy aimed at separating desired anti-inflammatory actions from unwanted side effects. nih.gov Similarly, the antibacterial synergy between the metabolism inhibitor ribavirin (B1680618) and the metabolic drug disulfiram (B1670777) highlights how combining agents with different mechanisms can produce a highly selective therapeutic effect. nih.gov Future studies could explore combining this compound or its optimized derivatives with other agents to target different facets of a disease, such as combining a proliferation inhibitor with an anti-angiogenic agent in cancer research.
Application of this compound as a Research Probe
Beyond direct therapeutic applications, compounds like this compound can be valuable as research probes to investigate biological systems. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. For instance, a derivative of 4-guanidinobenzoate was used as a tool in obese mice, where its oral administration led to a significant increase in fecal protein output, serving as a clear pharmacodynamic marker of in vivo enteropeptidase inhibition. nih.gov
To serve as an effective probe, the core compound can be modified, for example, by incorporating a fluorescent tag, a photo-activatable cross-linking group, or an affinity tag like biotin. Such modifications would allow researchers to visualize the compound's localization within cells, identify its direct binding partners through pull-down assays, and quantify target engagement. Given the defined structure of this compound, with its distinct chemical handles, the synthesis of such probe molecules is a feasible and promising research direction for elucidating its mechanism of action and discovering new biological targets. nih.govnih.gov
Advanced Computational Modeling for Predictive Discovery
Modern drug discovery heavily relies on computational modeling to accelerate the design and optimization of new compounds. These in silico techniques can predict how a molecule will bind to a target, what its physicochemical properties will be, and how structural modifications might affect its activity, thereby prioritizing synthetic efforts.
Molecular Docking: This technique was instrumental in the design of novel enteropeptidase inhibitors, where a docking model of an initial hit compound enabled the rational installation of a carboxylic acid moiety to form an extra, potency-enhancing interaction with the enzyme. nih.gov Docking studies were also used to understand how potent acrylate (B77674) derivatives interact with the colchicine-binding site of tubulin, explaining their cytotoxic activity. researchgate.net
Structure-Based Design: Analysis of X-ray crystal structures of target proteins bound to inhibitors allows for the rational design of new ligands. This approach has been used to guide the development of multi-target inhibitors by understanding the key interactions within the binding site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of derivatives of this compound to correlate chemical structure with biological activity, enabling the prediction of potency for yet-to-be-synthesized compounds.
Applying these computational tools to this compound could reveal its most likely biological targets and guide the design of derivatives with improved binding affinity and selectivity.
Table 2: Application of Computational Modeling in Drug Discovery
| Computational Technique | Application | Example from Research |
|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein target. | Used to guide the design of an enteropeptidase inhibitor by adding a moiety for extra interaction. nih.gov |
| Molecular Docking | Understanding ligand-target interactions at the molecular level. | Revealed how pyrazole (B372694) derivatives form hydrophobic interactions with Phe360 and Phe403 residues in the HPPD enzyme. researchgate.net |
| Structure-Based Design | Using the 3D structure of a target to design novel inhibitors. | An X-ray crystal structure of a JAK2 inhibitor was used as the rationale for designing a dual-target inhibitor. researchgate.net |
Bridging In Vitro Findings to Advanced Pre-clinical Models
A critical challenge in drug development is translating promising in vitro results into in vivo efficacy. nih.gov This requires a carefully planned progression from simple cell-based assays to more complex and physiologically relevant pre-clinical models.
The development path for derivatives of this compound would need to follow such a trajectory. An initial hit identified from an in vitro screen must be systematically evaluated. Research on a novel antiproliferative compound provides a clear blueprint: the compound was first tested for its efficacy in a cancer cell line (MDA-MB-231) and its ability to inhibit its target (β-tubulin polymerization). researchgate.net Following these positive in vitro results, it was advanced to an in vivo Ehrlich Ascites Carcinoma (EAC) mouse model, where it showed a significant decrease in tumor volume and an increase in lifespan. researchgate.net
Similarly, the discovery of new antitrypanosomal agents progressed from initial screening against the parasite in culture to subsequent testing against the intracellular form of the parasite in different infected host cell lines, including epithelial cells and myoblasts. nih.gov This iterative process, where in vivo data on efficacy and pharmacokinetics inform further in vitro optimization, is essential for bridging the gap between a laboratory finding and a potential therapeutic candidate. nih.gov
Multi-Targeted Ligand Design Strategies
Many diseases, including neurodegenerative disorders and cancer, have complex pathologies driven by multiple factors. capes.gov.brnih.gov This complexity suggests that single-target drugs may not always be effective. An emerging paradigm in medicinal chemistry is the design of Multi-Target-Directed Ligands (MTDLs)—single chemical entities engineered to interact with two or more distinct biological targets. researchgate.netnih.gov This approach can offer improved efficacy and a better safety profile compared to combination therapies. researchgate.net
The primary strategy for designing MTDLs is molecular hybridization, which involves combining the key structural features (pharmacophores) of different bioactive compounds into one new molecule. researchgate.netnih.gov For example, researchers have designed potential treatments for Alzheimer's disease by creating hybrid molecules that inhibit both the enzyme phosphodiesterase-9 (PDE9) and the aggregation of amyloid-β peptides. researchgate.net
The this compound structure is well-suited to serve as a scaffold for MTDL design. The 4-chlorobenzoyl portion and the N'-(4-nitrophenyl)hydrazide portion could be independently optimized or linked to other known pharmacophores. This strategy could lead to the development of novel MTDLs where one part of the molecule targets one pathway, while the other part modulates a second, complementary pathway, potentially leading to synergistic therapeutic effects. capes.gov.brnih.gov
Q & A
Basic: What are the optimal synthetic conditions for 4-chloro-N'-(4-nitrophenyl)benzohydrazide, and how can purity be validated?
Methodological Answer:
The synthesis typically involves condensation of 4-chlorobenzohydrazide with 4-nitrobenzaldehyde derivatives in ethanol under reflux, followed by recrystallization. Key parameters include:
- Solvent Choice : Ethanol is preferred due to its polarity and ability to dissolve intermediates while facilitating precipitation of the final product .
- Stoichiometry : A 1:1 molar ratio of hydrazide to aldehyde minimizes side reactions. Excess aldehyde may lead to byproducts like Schiff bases.
- Purity Validation : Thin-layer chromatography (TLC) using silica gel plates with a mobile phase (e.g., ethyl acetate/hexane, 3:7) confirms homogeneity. For quantitative purity, HPLC with a C18 column and UV detection at 254 nm is recommended .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- FT-IR : Identify the C=O stretch (1650–1680 cm⁻¹), N–H bend (1550–1600 cm⁻¹), and nitro group vibrations (1350–1500 cm⁻¹) to confirm hydrazide and nitro functionalities .
- NMR : ¹H NMR should resolve the aromatic protons (δ 7.5–8.5 ppm) and the hydrazinic NH signal (δ 10–11 ppm, broad). ¹³C NMR must show the carbonyl carbon (δ 165–170 ppm) and nitro-substituted aromatic carbons .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 306.03 for C₁₃H₁₀ClN₃O₃) .
Advanced: How can density functional theory (DFT) calculations predict the compound’s reactivity and electronic properties?
Methodological Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p)) optimize the molecular geometry and calculate:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge-transfer potential. A narrow gap (~4 eV) suggests high reactivity, suitable for antimicrobial or catalytic applications .
- Electrostatic Potential (ESP) Maps : Highlight electron-deficient regions (nitro group) for nucleophilic attack and electron-rich zones (chlorophenyl ring) for electrophilic interactions .
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., n→π* in the hydrazide moiety) to explain stability .
Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?
Methodological Answer:
- Standardized Assays : Use CLSI/M07-A9 (for antimicrobials) and COX-2 inhibition protocols (for anti-inflammatory activity) to minimize variability .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing nitro group enhancing antimicrobial activity but reducing solubility) with bioassay outcomes .
- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., S. aureus ATCC 25923 vs. RAW 264.7 macrophages) to differentiate target specificity .
Advanced: What solvent systems optimize crystal growth for X-ray diffraction studies?
Methodological Answer:
- Slow Evaporation : Use mixed solvents (e.g., DMF/water, 1:2) to slow nucleation. Ethanol/acetone (3:1) is effective for hydrazide derivatives .
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours enhances lattice formation.
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K resolves Cl and N atoms. R factors < 0.05 ensure structural accuracy .
Basic: How do solvent polarity and reaction time influence yield in hydrazide synthesis?
Methodological Answer:
- Polar Protic Solvents (e.g., ethanol) : Increase yield (70–85%) by stabilizing intermediates via hydrogen bonding. Aprotic solvents (e.g., DCM) reduce yield (<50%) due to poor solubility .
- Reaction Time : Under reflux, 4–6 hours is optimal. Prolonged heating (>8 hours) degrades the hydrazide moiety, forming side products like azines .
Advanced: What mechanistic insights explain the compound’s role in radical scavenging or redox reactions?
Methodological Answer:
- EPR Spectroscopy : Detect stable radical intermediates (e.g., nitroxide radicals) using spin traps like DMPO.
- Cyclic Voltammetry : Oxidation peaks at +0.8 V vs. Ag/AgCl indicate nitro-to-amine redox transitions. Reduction peaks correlate with radical scavenging capacity .
- Kinetic Studies : Pseudo-first-order rate constants for hydroxyl radical (•OH) quenching can be derived via competition assays with terephthalic acid .
Advanced: How can discrepancies between experimental and computational (DFT) vibrational spectra be addressed?
Methodological Answer:
- Scale Factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to align theoretical frequencies with experimental FT-IR .
- Anharmonic Corrections : Include corrections for N–H and O–H stretches, which DFT often overestimates.
- Solvent Effects : Use the IEF-PCM model to simulate ethanol’s dielectric impact on peak shifts .
Basic: What are the best practices for evaluating thermal stability via TGA/DSC?
Methodological Answer:
- Heating Rate : 10°C/min under N₂ to avoid oxidative decomposition.
- Key Metrics : Onset decomposition temperature (>200°C indicates stability for drug formulations). Endothermic peaks in DSC correlate with melting points .
Advanced: How can substituent effects on the nitro and chloro groups be systematically studied?
Methodological Answer:
- Analog Synthesis : Replace Cl with F or Br and nitro with cyano to compare electronic effects.
- Hammett Constants : Correlate σ values with bioactivity (e.g., σₚ-NO₂ = +1.27 enhances electrophilicity).
- Molecular Docking : Simulate binding to target enzymes (e.g., E. coli DNA gyrase) to rank substituent efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
